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Compound of Interest

Compound Name: 4-Bromo-2-methylfuran

Cat. No.: B8790029 Get Quote

Technical Monograph: 4-Bromo-2-methylfuran
Precision Characterization, Synthetic Challenges, and Application Protocols

Executive Summary
4-Bromo-2-methylfuran is a critical heteroaryl halide building block used primarily in the

synthesis of complex pharmaceutical candidates and natural product analogs. Unlike its

thermodynamic isomer (5-bromo-2-methylfuran), the 4-bromo congener allows for

functionalization at the

-position of the furan ring, preserving the

-methyl group as a metabolic handle or steric blocker. This guide addresses the structural
identification, the critical challenge of isomeric purity, and validated protocols for palladium-
catalyzed cross-coupling.

Part 1: Structural Identity & Chemoinformatics
Precise identification is paramount due to the prevalence of the 3-bromo and 5-bromo isomers

in commercial supplies.
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Parameter Value Notes

IUPAC Name 4-Bromo-2-methylfuran

Common Name 4-Bromo-sylvan
"Sylvan" refers to 2-

methylfuran

CAS Registry Number 19444-23-6

Verify via InChIKey due to

frequent database errors with

isomers

PubChem CID 11126564

Molecular Formula

Molecular Weight 160.95 g/mol

Machine-Readable Codes
SMILES (Canonical):

InChIKey:

Physicochemical Profile[1][2][3][4][5][6][7][8]
Appearance: Colorless to pale yellow liquid.

Boiling Point: ~145-148 °C (Predicted). Note: Close proximity to 5-bromo isomer (bp 150 °C)

makes distillation difficult.

Density: ~1.5 g/cm³.

Stability: Light sensitive; prone to polymerization if acid-stabilizers are absent. Store at 2–

8°C under Argon.

Part 2: The Isomer Challenge (Critical Quality
Attribute)
Expert Insight: The most common failure mode in utilizing this reagent is isomeric

contamination. Direct bromination of 2-methylfuran yields >90% 5-bromo-2-methylfuran (the
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-halogenated product) due to the electronic activation of the C5 position by the ring oxygen.

Researchers must validate the regiochemistry of their starting material using

-NMR.

4-Bromo-2-methylfuran (Target): Coupling constant between C3-H and C5-H is typical for

meta-like furan protons (

).

5-Bromo-2-methylfuran (Impurity): Coupling constant between C3-H and C4-H is typical for

vicinal protons (

).
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Figure 1: Divergence in bromination regioselectivity. The 4-bromo isomer requires specific

synthetic workarounds, such as decarboxylation of 4-bromo-2-furoic acid.

Part 3: Reactivity & Application Protocols
The primary utility of 4-bromo-2-methylfuran is as an electrophile in Palladium-catalyzed

cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b8790029?utm_src=pdf-body
https://www.benchchem.com/product/b8790029?utm_src=pdf-body-img
https://www.benchchem.com/product/b8790029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8790029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validated Protocol: Suzuki-Miyaura Coupling
Objective: Coupling 4-bromo-2-methylfuran with an aryl boronic acid. Challenge: Furan rings

are electron-rich and can poison Pd catalysts; the C4-Br bond is less reactive than typical aryl

bromides.

Reagents
Electrophile: 4-Bromo-2-methylfuran (1.0 equiv)

Nucleophile: Aryl boronic acid (1.2 equiv)[1]

Catalyst:

(3-5 mol%) or

/XPhos for sterically hindered substrates.

Base:

(2.0 equiv, 2M aqueous solution) or

(anhydrous).

Solvent: 1,4-Dioxane : Water (4:[1]1) degassed.[1]

Step-by-Step Methodology
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

Loading: Charge the vessel with the aryl boronic acid, base (

), and Catalyst (

).[1]

Solvation: Add the degassed solvent mixture.

Substrate Addition: Add 4-bromo-2-methylfuran via syringe. Note: If the furan is stored in

stabilizer, filtration through a small plug of basic alumina is recommended prior to use.
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Reaction: Seal and heat to 80–90°C for 4–12 hours.

Monitor: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt

will shift significantly).

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Purification: Flash chromatography. Furan derivatives are often non-polar; start with 100%

Hexanes.
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Figure 2: Catalytic cycle for the C4-arylation of the furan core. The oxidative addition step is

generally rate-limiting for electron-rich heterocycles.

Part 4: Safety & Stability
Health Hazards:

Lachrymator: Halogenated furans are potent eye and respiratory irritants. Handle strictly in a

fume hood.

Skin Absorption: High permeability expected. Wear nitrile gloves (double gloving

recommended).

Chemical Stability:

Acid Sensitivity: Furans are sensitive to strong acids (ring opening/polymerization). Avoid

acidic workups; use saturated

or neutral buffers.

Oxidation: Slowly oxidizes in air to form furanones or ring-opened dicarbonyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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